molecular formula C32H24N2O3 B15014109 1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B15014109
M. Wt: 484.5 g/mol
InChI Key: PJEHYLWIUTWMAH-UHFFFAOYSA-N
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Description

1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-(4-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate pentacyclic framework and the presence of both hydroxyl and imino functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-(4-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic synthesis techniques. The preparation begins with the formation of the pentacyclic core, followed by the introduction of the hydroxyl and imino groups through specific functionalization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-(4-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and imino groups play a crucial role in binding to target molecules, facilitating various biochemical reactions. The pentacyclic structure provides stability and enhances the compound’s ability to interact with multiple targets.

Comparison with Similar Compounds

Similar compounds include other pentacyclic structures with hydroxyl and imino functional groups. 1-{(E)-[(4-HYDROXYPHENYL)IMINO]METHYL}-17-(4-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is unique due to its specific arrangement of functional groups and the resulting chemical properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C32H24N2O3

Molecular Weight

484.5 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)iminomethyl]-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C32H24N2O3/c1-19-10-14-21(15-11-19)34-30(36)28-27-23-6-2-4-8-25(23)32(29(28)31(34)37,26-9-5-3-7-24(26)27)18-33-20-12-16-22(35)17-13-20/h2-18,27-29,35H,1H3

InChI Key

PJEHYLWIUTWMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=C(C=C7)O

Origin of Product

United States

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